![molecular formula C12H18N2O2 B1491530 Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate CAS No. 2098079-56-0](/img/structure/B1491530.png)
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate (ETBC) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of heterocyclic compounds that are found in many biological molecules. ETBC has been studied for its ability to act as a catalyst in organic synthesis and as a potential therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate serves as a versatile starting material in organic synthesis. One study demonstrates its role in the expedient phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This process highlights the compound's utility in constructing complex nitrogen-containing heterocycles, crucial in drug development and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Triazole-pyrimidine hybrids, which are structurally related, have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-6-16-11(15)9-7-10(12(3,4)5)14-8(2)13-9/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHSWGBEMZFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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